2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one
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Overview
Description
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one is a complex organic compound belonging to the purine nucleosides family This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and a prop-2-ynyl group attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one involves multiple stepsThe reaction conditions typically involve the use of mild bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleic acid synthesis and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- 8-methoxyguanosine
- 2-amino-2’-fluoro-2’-deoxyadenosine
Uniqueness
What sets 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one apart is its unique prop-2-ynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H15N5O5 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-17-6-4-15-12(14)16-10(6)18(13(17)22)11-9(21)8(20)7(5-19)23-11/h1,4,7-9,11,19-21H,3,5H2,(H2,14,15,16)/t7-,8+,9-,11-/m1/s1 |
InChI Key |
NGRPLXYDPZLAIN-PKIKSRDPSA-N |
Isomeric SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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